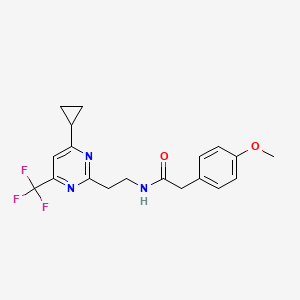

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Description

This compound is a pyrimidine-based acetamide derivative characterized by a trifluoromethyl-substituted pyrimidine core linked to a 4-methoxyphenylacetamide group via an ethyl chain. The cyclopropyl and trifluoromethyl substituents on the pyrimidine ring enhance metabolic stability and lipophilicity, while the 4-methoxy group on the phenylacetamide moiety may improve solubility and pharmacokinetic properties. Such structural features are common in bioactive molecules targeting enzymes or receptors where hydrophobic interactions and electron-withdrawing groups (e.g., trifluoromethyl) are critical for binding .

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2/c1-27-14-6-2-12(3-7-14)10-18(26)23-9-8-17-24-15(13-4-5-13)11-16(25-17)19(20,21)22/h2-3,6-7,11,13H,4-5,8-10H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKASZOFUOLTDQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The key steps may include:

Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the cyclopropyl and trifluoromethyl groups: These groups can be introduced via substitution reactions using suitable reagents.

Attachment of the ethyl and acetamide groups: This step may involve nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Structural Characteristics

The molecular formula for N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide is C20H22F3N3O3, with a molecular weight of 409.4 g/mol. The compound features a complex structure that includes:

- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms, which is significant for its biological activity.

- Cyclopropyl Group : Enhances the lipophilicity and biological interactions of the molecule.

- Trifluoromethyl Group : Increases metabolic stability and influences the compound's pharmacokinetics.

- Methoxyphenyl Acetamide Moiety : Contributes to the overall hydrophobic character and can modulate receptor interactions.

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives of pyrimidine have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. A notable study highlighted that compounds with trifluoromethyl substitutions exhibited enhanced anticancer properties due to improved binding affinity to target proteins involved in tumor growth .

Antimicrobial Properties

Preliminary investigations suggest that derivatives of similar structures show significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL, indicating potential for development as antimicrobial agents .

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases. This inhibition could lead to therapeutic benefits in conditions such as Alzheimer's disease .

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

Anticancer Activity

A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression. These findings suggest that this compound may also possess similar anticancer properties .

Antimicrobial Effects

Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens. The effectiveness of these compounds was evaluated through standard susceptibility testing methods, showing promising results against resistant strains .

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pyrimidine derivatives reported in the literature. Below is a comparative analysis:

Key Findings:

Substituent Effects on Binding and Solubility :

- The trifluoromethyl group in the target compound and the furopyridine derivative () contributes to metabolic stability by resisting oxidative degradation. However, the 4-methoxyphenyl group in the target compound offers better aqueous solubility compared to the dimethoxyphenyl group in 4j, which may lead to crystallization issues in formulations .

- Fluorinated aromatic rings (e.g., in 4j and ) are associated with increased target binding due to enhanced lipophilicity and π-π stacking interactions. The target compound lacks direct fluorination on the phenyl ring but compensates with a cyclopropyl group, which may induce conformational rigidity for selective binding .

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step nucleophilic substitutions, similar to the thiirane-mediated pyrimidine synthesis in . In contrast, the furopyridine derivative () requires advanced UPLC purification (95:5 acetonitrile:water gradient), indicating higher synthetic complexity .

Structural analogs suggest that the cyclopropyl group may reduce off-target effects compared to bulkier substituents like isopropyl in .

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article details its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a trifluoromethyl group and a cyclopropyl moiety. The ethyl chain connects to an acetamide group, which is further substituted with a methoxyphenyl group. These structural characteristics contribute to its unique pharmacological profile, enhancing its lipophilicity and metabolic stability.

| Property | Details |

|---|---|

| Chemical Formula | C₁₄H₁₈F₃N₃O₂ |

| Molecular Weight | 305.31 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white powder |

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact selectively with various enzymes, particularly those involved in inflammatory pathways and cancer progression. For instance:

- Cyclin-dependent kinases (CDKs) : The compound has demonstrated potential as a CDK inhibitor, which is crucial in regulating the cell cycle. In vitro studies have indicated that it can inhibit CDK4 and CDK6, leading to reduced proliferation of cancer cells .

Receptor Modulation

The compound also modulates several receptors implicated in disease processes:

- Nicotinic Acetylcholine Receptors (nAChRs) : Studies suggest that it may enhance the activity of nAChRs, which are involved in neurotransmission and could have implications for neurodegenerative diseases .

- Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR has been noted, which is significant for cancer treatment as it affects tumor angiogenesis .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Anticancer Activity : A study evaluated the compound's efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed IC50 values indicating potent anticancer activity, with mechanisms involving apoptosis induction through caspase activation .

- Anti-inflammatory Effects : In models of inflammation, the compound exhibited a reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, providing a basis for further exploration in neurodegenerative conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Structural Interactions : The trifluoromethyl group enhances binding affinity to target proteins by increasing lipophilicity and altering electronic properties.

- Multi-target Approach : The ability to interact with multiple biological targets allows this compound to exert synergistic effects, making it a candidate for multi-faceted therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s pyrimidine core can be synthesized via cyclocondensation of thiourea derivatives with β-keto esters, followed by functionalization. Key steps include:

- Intermediate preparation : Use 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid as a precursor for substitutions at the 5-position .

- Alkylation : Introduce the ethyl linker via nucleophilic substitution with bromoethylamine derivatives.

- Trifluoromethyl incorporation : Employ halogen-exchange reactions using trifluoromethylating agents (e.g., CF₃Cu) under anhydrous conditions .

- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance yields .

Q. Which analytical techniques are critical for structural characterization of this compound, particularly for verifying regiochemistry and substituent orientation?

- Methodological Answer :

- X-ray crystallography : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., cyclopropyl, trifluoromethyl) to confirm spatial orientation .

- NMR spectroscopy : Use ¹H-¹³C HMBC to correlate methoxyphenyl protons with the carbonyl group and ¹⁹F NMR to confirm trifluoromethyl placement .

- Mass spectrometry (HRMS) : Validate molecular weight and detect isotopic patterns (e.g., chlorine or bromine impurities) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of similar pyrimidine derivatives, particularly regarding antimicrobial vs. immunomodulatory effects?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace cyclopropyl with isopropyl) and test in parallel assays for antimicrobial (e.g., MIC against S. aureus) and immunomodulatory (e.g., cytokine profiling) activity .

- Mechanistic studies : Use fluorescence polarization assays to evaluate binding affinity to bacterial gyrase (antimicrobial target) versus human Toll-like receptors (immunomodulatory target) .

- Data normalization : Account for variations in cell lines, assay protocols, and solvent effects (e.g., DMSO concentration) .

Q. What strategies are effective in analyzing the impact of the trifluoromethyl group on pharmacokinetic properties, such as metabolic stability and lipophilicity?

- Methodological Answer :

- Lipophilicity assessment : Measure logP values via shake-flask method or computational tools (e.g., MarvinSketch). Compare with non-fluorinated analogs .

- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. The trifluoromethyl group typically reduces oxidative metabolism due to C-F bond stability .

- In silico modeling : Use Schrödinger’s QikProp to predict permeability (e.g., blood-brain barrier penetration) .

Q. How can researchers design experiments to characterize polymorphic forms of this compound, and what implications do these forms have on bioactivity?

- Methodological Answer :

- Polymorph screening : Recrystallize from solvents of varying polarity (e.g., ethanol, acetonitrile) and analyze via PXRD to identify distinct crystal forms .

- Thermal analysis : Perform DSC/TGA to assess melting points and stability. Polymorphs with higher melting points often exhibit slower dissolution rates .

- Bioactivity correlation : Test each polymorph in solubility assays and in vitro models (e.g., Caco-2 for permeability). Hydrophobic polymorphs may show reduced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.